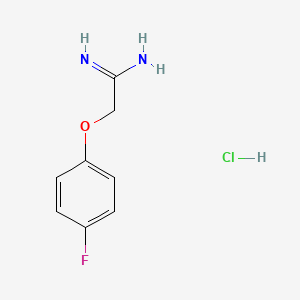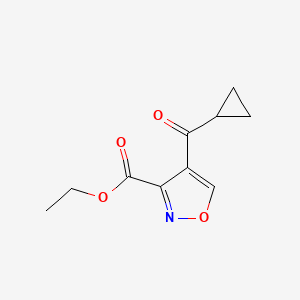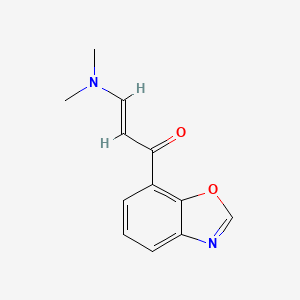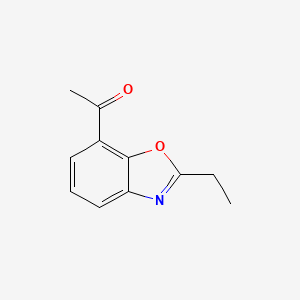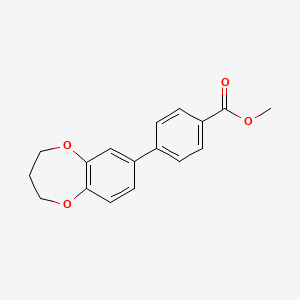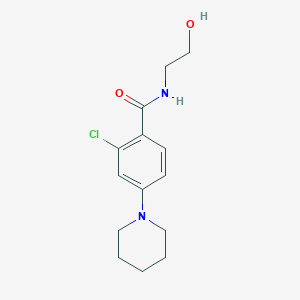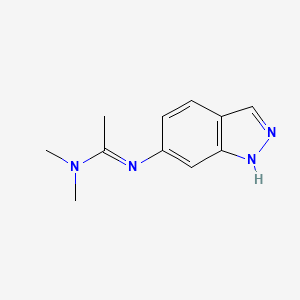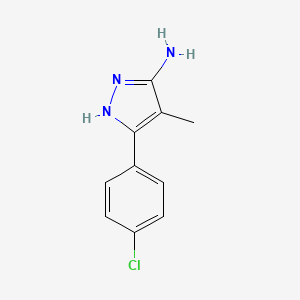
3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine, also known as 3-CPMPA, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid that is soluble in water and has a melting point of 77-79°C. 3-CPMPA has been used in a variety of experiments and studies due to its unique properties, including its low toxicity, good solubility in aqueous solutions, and its ability to interact with various proteins and enzymes. In
Scientific Research Applications
Antimicrobial and Anticancer Potential
- Antimicrobial and Anticancer Agents : A series of compounds derived from 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine have demonstrated significant in vitro antimicrobial and anticancer activities. Some compounds showed higher anticancer activity than the reference drug, doxorubicin, indicating their potential in cancer treatment (Hafez, El-Gazzar, & Al-Hussain, 2016).
Fluorescence Sensing and Logic Circuits
- Fluorescence Sensing for Metal Ions : Compounds based on 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine have been used to create a chemosensor with exceptional fluorescence sensing abilities for Al3+ and Zn2+ ions. These compounds have practical applications in detecting these ions in water samples (Gao, Zhang, Li, & Pu, 2018).
Cancer Research
- Lung Cancer Cell Growth Inhibition : Novel derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one, synthesized from 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine, have shown to inhibit the growth of A549 lung cancer cells. Some compounds with a 4-chlorophenyl group exhibited enhanced inhibitory effects, potentially through modulating autophagy (Zhang et al., 2008).
Synthetic Chemistry Applications
- Palladium-Catalyzed Aminations : This compound has been involved in palladium-catalyzed reactions, showing its utility in organic synthesis and the development of novel chemical entities, such as pyrazolylisoquinolines (Prabakaran, Manivel, & Khan, 2010).
Molecular Docking Studies for Drug Development
- Anticancer and Antimicrobial Agents : Molecular docking studies of novel compounds incorporating 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine have shown promising results against various cancer cell lines and pathogenic microorganisms. These findings suggest the compound's potential role in the development of new pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
properties
IUPAC Name |
5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-6-9(13-14-10(6)12)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRKMAJPPYXCPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

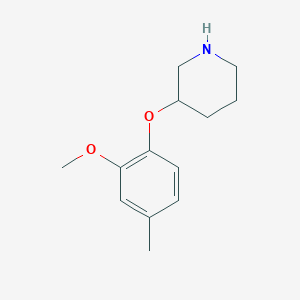
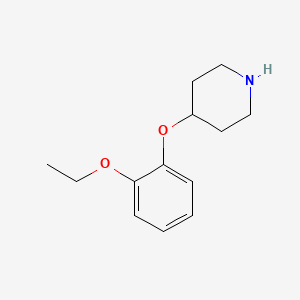
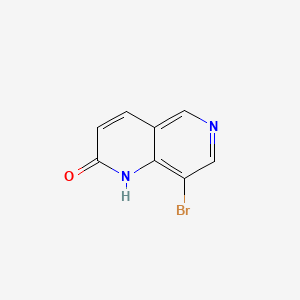
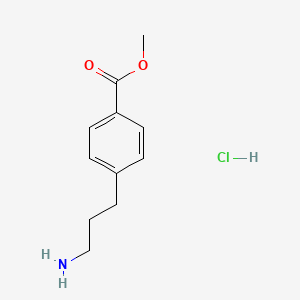
![(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride](/img/structure/B1324905.png)
![2-[3-(Trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1324908.png)
